molecular formula C17H19BrFN3O3S B13446316 7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide CAS No. 102052-47-1

7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide

Cat. No.: B13446316
CAS No.: 102052-47-1
M. Wt: 444.3 g/mol
InChI Key: NERCAMBYUALXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide is a compound belonging to the class of fluoroquinolone antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it effective against both gram-positive and gram-negative bacteria. It is commonly used in veterinary medicine to treat various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide involves several steps. The key starting material is a quinoline derivative, which undergoes fluorination, piperazine substitution, and cyclization to form the final product. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity starting materials, precise temperature control, and efficient purification techniques to ensure the final product meets the required quality standards. The industrial production methods are optimized for high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may have different pharmacological properties or improved efficacy against specific bacterial strains.

Scientific Research Applications

7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide has several scientific research applications:

    Chemistry: It is used as a model compound in studies of fluoroquinolone antibiotics and their mechanisms of action.

    Biology: The compound is used in research on bacterial resistance and the development of new antibacterial agents.

    Medicine: It is studied for its potential use in treating various bacterial infections in both humans and animals.

    Industry: The compound is used in the development of new veterinary medicines and formulations.

Mechanism of Action

The mechanism of action of 7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound disrupts the bacterial DNA processes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Ofloxacin: Another fluoroquinolone antibiotic with a similar structure and mechanism of action.

    Marbofloxacin: A third-generation fluoroquinolone used in veterinary medicine.

    Levofloxacin: A fluoroquinolone antibiotic used to treat a variety of bacterial infections in humans.

Uniqueness

7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide is unique due to its specific chemical structure, which provides a broad spectrum of antibacterial activity and makes it particularly effective in veterinary applications .

Properties

CAS No.

102052-47-1

Molecular Formula

C17H19BrFN3O3S

Molecular Weight

444.3 g/mol

IUPAC Name

7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide

InChI

InChI=1S/C17H18FN3O3S.BrH/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24;/h8-9H,2-7H2,1H3,(H,23,24);1H

InChI Key

NERCAMBYUALXMZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.